An In-depth Technical Guide to 8-Iodo-2-naphthol: Chemical Properties and Structure
An In-depth Technical Guide to 8-Iodo-2-naphthol: Chemical Properties and Structure
Introduction
8-Iodo-2-naphthol is an organoiodine compound and a derivative of 2-naphthol, a key chemical intermediate in the synthesis of various dyes and pharmaceuticals. The introduction of an iodine atom onto the naphthalene backbone at the 8-position significantly influences its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 8-Iodo-2-naphthol, tailored for professionals in research and drug development.
Chemical Properties and Structure
The fundamental chemical and physical properties of 8-Iodo-2-naphthol are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇IO | PubChem[1] |
| Molecular Weight | 270.07 g/mol | PubChem[1] |
| IUPAC Name | 8-iodonaphthalen-2-ol | PubChem[1] |
| CAS Number | 29921-51-5 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)I | PubChem[1] |
| InChI | InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | PubChem[1] |
| InChIKey | GGTNBODHPCZTCG-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
The structure of 8-Iodo-2-naphthol consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the 2-position and an iodine atom (-I) at the 8-position.
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral data for 8-Iodo-2-naphthol.
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Mass Spectrometry : The PubChem database lists GC-MS data with major peaks observed at m/z values of 270, 143, and 115, corresponding to the molecular ion and characteristic fragments.[1]
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¹³C NMR Spectroscopy : A ¹³C NMR spectrum is available for 8-Iodo-2-naphthol, recorded on a Bruker AM-270 instrument.[1]
Experimental Protocols
Representative Protocol for Copper(II)-Mediated Iodination of a Naphthol Derivative
This protocol is based on the copper(II)-mediated iodination of 1-nitroso-2-naphthol and serves as an illustrative example.[1]
Materials:
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Naphthol derivative (e.g., 2-naphthol)
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Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
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Molecular iodine (I₂)
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Chloroform (CHCl₃)
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
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Magnesium sulfate (MgSO₄)
Procedure:
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A mixture of the naphthol derivative, copper(II) acetate monohydrate, and molecular iodine is prepared in a solvent system such as a 1:1 (v/v) mixture of chloroform and methanol.
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The reaction mixture is stirred at room temperature, typically overnight.
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The solvent is then removed by evaporation under reduced pressure.
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The resulting residue is redissolved in tetrahydrofuran (THF).
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To remove unreacted iodine and break up any copper complexes, the THF solution is treated with a saturated aqueous solution of sodium thiosulfate.
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The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
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The solvent is removed in vacuo to yield the crude iodinated naphthol product.
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The crude product can then be purified using standard techniques such as column chromatography or recrystallization.
Logical Relationships and Workflows
Logical Relationship of Naphthol Iodination
The following diagram illustrates the logical relationship in the synthesis of iodinated naphthols, starting from the parent compound 2-naphthol. This represents a common synthetic pathway for generating halogenated aromatic compounds for further use in research and development.
Caption: Synthetic pathway for iodinated naphthols.
General Experimental Workflow for Compound Characterization
The characterization of a newly synthesized compound like 8-Iodo-2-naphthol follows a logical workflow to confirm its identity, purity, and properties.
Caption: Workflow for new compound characterization.
